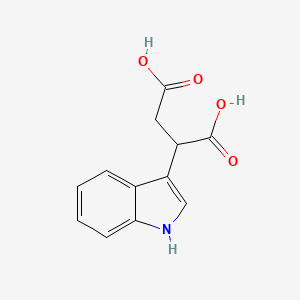
2-(1H-indol-3-yl)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1H-indol-3-yl)butanedioic acid” is a compound that belongs to the class of organic compounds known as aspartic acid and derivatives . These are compounds containing an aspartic acid or a derivative thereof resulting from the reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . The compound is also known as N-(1H-indol-3-ylacetyl)aspartic acid .
Synthesis Analysis
The synthesis of “2-(1H-indol-3-yl)butanedioic acid” involves several steps. For instance, one study describes the synthesis of a related compound, 2-(1H-indol-3-yl)acetohydrazide, from 2-(1H-indol-3-yl)acetic acid . The acetic acid is esterified with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate, which is then reacted with hydrazine hydrate in methanol to achieve the acetohydrazide .
Molecular Structure Analysis
The molecular structure of “2-(1H-indol-3-yl)butanedioic acid” consists of a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP) . The compound has a molecular formula of C12H11NO4.
Chemical Reactions Analysis
The chemical reactions involving “2-(1H-indol-3-yl)butanedioic acid” are complex and can involve multiple pathways. For instance, one study describes the conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)quinazolinones . Another study discusses the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties, such as chromenol and thiopyran, based on the indole core .
Orientations Futures
The future directions for research on “2-(1H-indol-3-yl)butanedioic acid” could involve further exploration of its biological activities. For example, one study found that certain indole derivatives showed significant activity against the H1N1 virus . Another study suggested that certain indole derivatives could serve as potential antimicrobial agents .
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-11(15)5-8(12(16)17)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTXQEBIPXLXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)butanedioic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2799028.png)
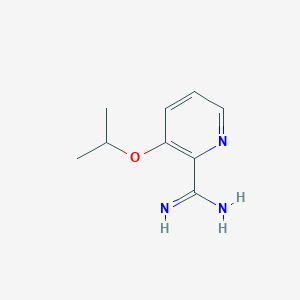
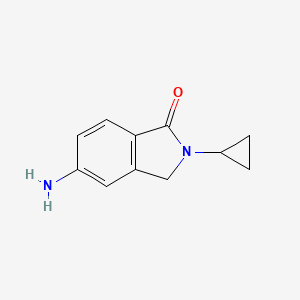
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2799034.png)
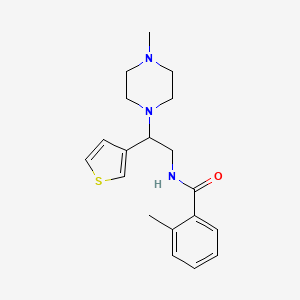
![N'-[(E)-(3-bromophenyl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2799036.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2799038.png)

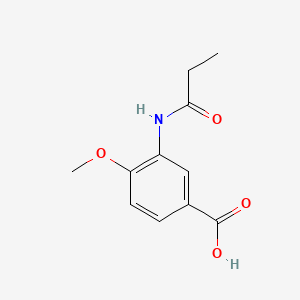
![Spiro[chromane-2,3'-pyrrolidin]-4-ol hydrochloride](/img/structure/B2799042.png)
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2799044.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2799047.png)

![7-((5-Chloro-2-methoxyphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2799050.png)